molecular formula C18H23N3O2S B5227333 N-[4-(4-methyl-1-piperazinyl)benzyl]benzenesulfonamide

N-[4-(4-methyl-1-piperazinyl)benzyl]benzenesulfonamide

Cat. No. B5227333
M. Wt: 345.5 g/mol
InChI Key: ZFPAMTORQIBFFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(4-methyl-1-piperazinyl)benzyl]benzenesulfonamide, also known as MPB, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. MPB is a sulfonamide derivative that has shown promising results in the field of medicinal chemistry, particularly in the development of new drugs for the treatment of various diseases.

Mechanism of Action

The mechanism of action of N-[4-(4-methyl-1-piperazinyl)benzyl]benzenesulfonamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. Specifically, N-[4-(4-methyl-1-piperazinyl)benzyl]benzenesulfonamide has been shown to inhibit the activity of carbonic anhydrase, which is involved in the regulation of acid-base balance in the body.
Biochemical and physiological effects:
N-[4-(4-methyl-1-piperazinyl)benzyl]benzenesulfonamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, N-[4-(4-methyl-1-piperazinyl)benzyl]benzenesulfonamide has been shown to have anti-cancer effects by inducing apoptosis in cancer cells. It has also been shown to have anti-viral effects by inhibiting the replication of certain viruses.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[4-(4-methyl-1-piperazinyl)benzyl]benzenesulfonamide in lab experiments is its wide range of biological activities, which makes it a useful tool for studying various biological processes. Additionally, N-[4-(4-methyl-1-piperazinyl)benzyl]benzenesulfonamide is relatively easy to synthesize and purify, which makes it a cost-effective option for researchers. However, one limitation of using N-[4-(4-methyl-1-piperazinyl)benzyl]benzenesulfonamide in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to interpret some of the results.

Future Directions

There are several future directions for research on N-[4-(4-methyl-1-piperazinyl)benzyl]benzenesulfonamide. One area of interest is the development of new drugs based on the structure of N-[4-(4-methyl-1-piperazinyl)benzyl]benzenesulfonamide. Additionally, further research is needed to fully understand the mechanism of action of N-[4-(4-methyl-1-piperazinyl)benzyl]benzenesulfonamide and its potential use in the treatment of various diseases. Finally, more research is needed to explore the potential side effects of N-[4-(4-methyl-1-piperazinyl)benzyl]benzenesulfonamide and its safety profile in humans.

Synthesis Methods

The synthesis of N-[4-(4-methyl-1-piperazinyl)benzyl]benzenesulfonamide involves the reaction of 4-methyl-1-piperazine and 4-chlorobenzyl chloride, followed by the addition of benzenesulfonyl chloride. The resulting product is N-[4-(4-methyl-1-piperazinyl)benzyl]benzenesulfonamide, which can be purified using various methods such as recrystallization or column chromatography.

Scientific Research Applications

N-[4-(4-methyl-1-piperazinyl)benzyl]benzenesulfonamide has been extensively studied for its potential use in various scientific research applications, particularly in the field of medicinal chemistry. It has been shown to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects.

properties

IUPAC Name

N-[[4-(4-methylpiperazin-1-yl)phenyl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2S/c1-20-11-13-21(14-12-20)17-9-7-16(8-10-17)15-19-24(22,23)18-5-3-2-4-6-18/h2-10,19H,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFPAMTORQIBFFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)CNS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

12.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26730351
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.